molecular formula C14H16N2O5 B2651617 Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 299418-75-0

Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2651617
CAS RN: 299418-75-0
M. Wt: 292.291
InChI Key: JZPXSMURKIJDAG-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. It has a methoxyphenyl group attached to it, which could potentially give it unique properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Again, without specific information, it’s hard to say what reactions this compound might undergo. The presence of the methoxyphenyl group could make it a potential candidate for reactions like demethylation .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, etc., would typically be determined experimentally. The presence of the methoxyphenyl group could potentially impact these properties .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

  • This compound and its derivatives are used in organic synthesis, showcasing their utility in constructing complex molecular architectures. For example, the rearrangement of similar compounds to give methoxy- and cyano- derivatives demonstrates the chemical versatility of tetrahydropyrimidine derivatives in synthetic chemistry (Bullock et al., 1972). Moreover, the synthesis of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids and their examination for liquid crystal properties highlight their potential in materials science (Mikhaleva, 2003).

Thermodynamic Studies

  • Thermodynamic properties of these esters have been investigated, with studies focusing on combustion energies, enthalpies of formation, and phase transition behaviors. Such research provides insights into the physical chemistry of tetrahydropyrimidine derivatives, useful for further chemical engineering and materials science applications (Klachko et al., 2020).

Antimicrobial and Antiviral Research

  • Certain derivatives exhibit antimicrobial and antiviral activities, with specific compounds showing inhibitory effects against retrovirus replication in cell culture. These findings suggest potential therapeutic applications for these compounds in treating viral infections (Hocková et al., 2003).

Advanced Synthesis Techniques

  • Research into the synthesis of novel heterocyclic compounds from these derivatives highlights the ongoing development of new synthetic methodologies. The Biginelli reaction, for instance, has been utilized to create functionalized pyrimidines, showcasing the adaptability of these compounds in organic synthesis (Gein et al., 2020).

Antidiabetic and Pharmacological Investigations

  • Investigations into the antidiabetic potential of certain dihydropyrimidine derivatives underscore the medicinal chemistry applications of these compounds. Such studies aim to develop new therapeutic agents for managing diabetes, illustrating the pharmacological relevance of tetrahydropyrimidine derivatives (Lalpara et al., 2021).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Safety data sheets (SDS) are typically used to determine the safety and hazards associated with a compound. These would provide information on handling, storage, and disposal of the compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could involve further studies to fully elucidate its physical and chemical properties, potential uses, and safety profile .

properties

IUPAC Name

methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-7-11(13(18)21-3)12(16-14(19)15-7)8-4-5-9(17)10(6-8)20-2/h4-6,12,17H,1-3H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPXSMURKIJDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
4 mmol
Type
Reaction Step One
Quantity
0.4 mmol
Type
Reaction Step Two
Quantity
4 mmol
Type
Reaction Step Three
Name
Quantity
400 μL
Type
Reaction Step Three
Quantity
4 mmol
Type
Reaction Step Four
Name
Quantity
1200 μL
Type
Reaction Step Four

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